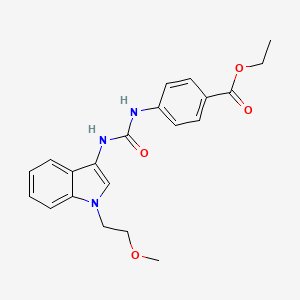

ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

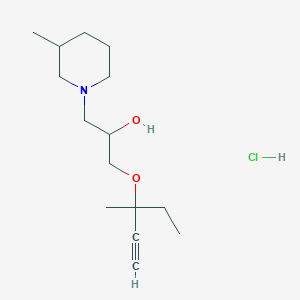

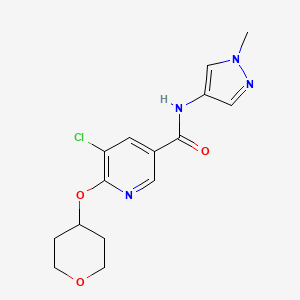

The compound is a derivative of benzoic acid, specifically an ester, with an indole and urea group attached. Benzoic acid derivatives are commonly used in organic chemistry and have various applications, including in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an ester group (resulting from the benzoic acid), a urea group, and an indole group. These functional groups would significantly influence the compound’s chemical behavior .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of esters, ureas, and indoles. For instance, the ester group could undergo hydrolysis, transesterification, and reactions with Grignard reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an ester group could make it relatively polar and potentially give it a pleasant aroma .Aplicaciones Científicas De Investigación

Anti-Juvenile Hormone and Juvenile Hormone Activities

Ethyl 4-[(1-substituted indol-2-yl)methoxy]benzoates and indoline derivatives have been synthesized and tested for their anti-juvenile hormone (anti-JH) and juvenile hormone (JH) activities in silkworm larvae. Certain derivatives induced precocious metamorphosis at high doses, highlighting their potential as tools for studying hormone regulation in insects (Furuta et al., 2009).

Anti-Platelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have shown significant anti-platelet activity by inhibiting PAR4-mediated platelet aggregation. These findings contribute to the development of new antiplatelet drugs, providing insights into the structural requirements for selective PAR4 inhibition (Chen et al., 2008).

Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates has revealed diverse hydrogen-bonded supramolecular structures. These studies contribute to the understanding of molecular assembly and the design of novel materials with specific properties (Portilla et al., 2007).

Novel Anti-Juvenile Hormone Agents

Compounds structurally related to ethyl 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzoate have been prepared as anti-JH agents, showing effects like inducing precocious metamorphosis and black pigmentation of larval cuticle in insects, indicating potential applications in pest control (Ishiguro et al., 2003).

Molecular Docking and Antibacterial Activity

Novel derivatives have been studied for their antibacterial activity and molecular docking within bacterial enzymes, showcasing the potential for the development of new antibacterial agents. These studies offer a foundation for future drug discovery efforts, highlighting the structural elements essential for activity against bacterial targets (Shakir et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 4-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-3-28-20(25)15-8-10-16(11-9-15)22-21(26)23-18-14-24(12-13-27-2)19-7-5-4-6-17(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKLNSFNJFIEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2806684.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2806685.png)

![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2806692.png)

![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid](/img/structure/B2806698.png)

![N-benzo[g][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2806699.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2806704.png)